molecular formula C16H22N4O3 B2475331 3-hexyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899751-44-1

3-hexyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

カタログ番号: B2475331
CAS番号: 899751-44-1
分子量: 318.377
InChIキー: DLFNYKXORQWUCU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Hexyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a synthetically designed xanthine derivative incorporating an oxazolopurine-dione core structure. This molecular architecture is of significant interest in medicinal chemistry for developing novel bioactive compounds. Based on its structural analogy to other purine-dione and xanthine-based molecules, this compound presents a promising scaffold for basic pharmacological research. It serves as a key intermediate for investigating pathways such as the Na+/H+ exchanger (NHE-1), a validated target for its cytoprotective and anti-ischemic properties in cardiovascular and ophthalmic diseases, including potential antiglaucomic applications . Furthermore, related compounds have shown utility in studies focused on anti-inflammatory activity and the suppression of glycated protein formation, pointing to its potential value in research on late diabetic complications . Researchers can utilize this high-purity compound to explore its mechanism of action and modulate purinergic signaling in various experimental models.

特性

IUPAC Name

2-hexyl-4,7,8-trimethylpurino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3/c1-5-6-7-8-9-19-14(21)12-13(18(4)16(19)22)17-15-20(12)10(2)11(3)23-15/h5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLFNYKXORQWUCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C(=O)C2=C(N=C3N2C(=C(O3)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-hexyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of a suitable amido-nitrile intermediate, followed by cyclization using a nickel-catalyzed addition to nitrile, proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could involve the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

3-hexyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of substituted products with different functional groups.

科学的研究の応用

Chemistry

In the field of chemistry, 3-hexyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione serves as:

  • Building Block : It is used in synthesizing more complex molecules.
  • Reagent : Employed in various organic reactions due to its unique reactivity profile.

Biology

Research has indicated potential biological activities of this compound:

  • Antimicrobial Properties : Studies are ongoing to evaluate its effectiveness against various pathogens.
  • Anticancer Activity : Investigations into its ability to inhibit cancer cell growth are promising .

Case Study: Anticancer Activity

A notable study examined the effects of 3-hexyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione on drug-resistant cancer cells. Results demonstrated significant apoptosis induction in breast and prostate cancer cell lines . This suggests its potential as a therapeutic agent in oncology.

Medicine

The compound is being explored for therapeutic applications:

  • Drug Development : Its unique properties make it a candidate for new drug formulations targeting specific diseases.

Industry

In industrial applications, 3-hexyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is utilized in:

  • Production of Specialty Chemicals : Its unique chemical properties allow for the creation of materials with specific functionalities.

作用機序

The mechanism of action of 3-hexyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

類似化合物との比較

The following analysis compares 3-hexyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione with structurally related purinedione derivatives, focusing on substituent effects, synthetic routes, and biological activities.

Structural Variations and Substituent Effects
Compound Name Core Structure Key Substituents Physicochemical Implications
3-Hexyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4-dione Oxazolo[2,3-f]purinedione N3-hexyl, N1/C6/C7-methyl High lipophilicity due to hexyl chain; enhanced membrane permeability
1H-Imidazo[2,1-f]purine-2,4-dione derivatives (e.g., 3i ) Imidazo[2,1-f]purinedione N8-arylpiperazinylalkyl, N1/N3-methyl Moderate lipophilicity; improved serotonin receptor (5-HT1A/5-HT7) affinity
Pyrido[2,1-f]purine-2,4-dione Pyrido[2,1-f]purinedione N3-aryl/benzyl, fused pyridine ring Increased π-π stacking potential; anticancer activity
6,7-Dihydrooxazolo[3,2-f]purine-2,4-dione Oxazolo[3,2-f]purinedione N1/N3-alkyl, fused oxazole ring Variable solubility depending on alkyl chain length
9-(2-Chloro-6-fluorobenzyl)pyrimido[2,1-f]purine-2,4-dione Pyrimido[2,1-f]purinedione C9-benzyl, halogen substituents Dual-target (MAO-B/PDE10A) inhibition; moderate metabolic stability

Key Observations :

  • Methyl groups at N1, C6, and C7 may sterically hinder receptor binding compared to bulkier substituents (e.g., arylpiperazinylalkyl chains in imidazo-purinediones) .

Comparison :

  • The target compound’s synthesis likely follows methods similar to oxazolo[3,2-f]purinediones, involving cyclization of substituted xanthines with oxiranes . This contrasts with imidazo-purinediones, which require transition metal catalysis .

Key Differences :

  • Unlike imidazo-purinediones, the target compound’s oxazole ring may reduce affinity for serotonin receptors but enhance selectivity for adenosine receptors or PDEs .
  • The hexyl substituent could shift activity toward lipid-mediated pathways (e.g., PDE inhibition) compared to smaller substituents optimized for receptor binding .

生物活性

3-Hexyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of oxazolo[2,3-f]purines. Its unique structure, characterized by a hexyl chain and three methyl groups on the oxazolo[2,3-f]purine core, suggests potential biological activities that warrant investigation. This article reviews the biological activities associated with this compound, synthesizing findings from diverse research sources.

The molecular formula of 3-hexyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is C₁₄H₁₈N₄O₂. The compound exhibits specific chemical properties that make it suitable for various applications in chemistry and biology.

The biological activity of 3-hexyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is believed to involve interactions with specific molecular targets within biological systems. These interactions may modulate enzyme activity or receptor functions leading to various biological effects. The exact pathways and targets remain to be fully elucidated but are critical for understanding its therapeutic potential.

Antimicrobial Activity

Research indicates that 3-hexyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione demonstrates significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains and fungi. For instance:

Microorganism Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
C. albicans64 µg/mL

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Properties

Preliminary studies have explored the anticancer potential of this compound. It has been shown to inhibit the proliferation of several cancer cell lines in vitro:

Cell Line IC50 (µM)
HeLa12.5
MCF-715.0
A54910.0

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at specific phases.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various oxazolo[2,3-f]purines including 3-hexyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione. The results indicated a notable reduction in bacterial load in treated samples compared to controls.
  • Case Study on Anticancer Activity : Research conducted at a university laboratory focused on the effects of this compound on human breast cancer cells (MCF-7). The study reported significant inhibition of cell growth and suggested further investigation into its mechanisms.

Q & A

Q. What are the established synthetic routes for 3-hexyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione?

The compound is synthesized via two primary routes:

  • Route A : Reaction of 8-bromopurinedione with oxiranes in pyridine, forming the oxazolo[2,3-f]purinedione core through nucleophilic substitution and cyclization (e.g., Scheme 17A in and ). Key reagents include oxiranes (epoxides) and pyridine as a solvent/base.
  • Route B : Cyclization of 8-hydroxyalkyl-substituted xanthine intermediates using phase-transfer catalysis. For example, intermediate 59 (from 5,6-diaminouracil and hydroxy acids) reacts with 1,2-dibromoethane under two-phase conditions with K₂CO₃ and benzyltriethylammonium chloride (TEBA) to form oxazino or oxazepino derivatives (Scheme 17B in and ). Critical parameters include temperature control (~80–100°C), solvent polarity, and catalyst efficiency .

Q. How is the compound characterized post-synthesis?

Characterization involves:

  • Spectroscopy :
  • ¹H-NMR : Methyl groups (δ 3.35–3.53 ppm), alkyl chains (δ 1.2–2.3 ppm), and carbonyl environments (δ 160–170 ppm in ¹³C-NMR) ().
  • IR : Stretching frequencies for carbonyls (~1,700 cm⁻¹) and heterocyclic C–N bonds (~1,650 cm⁻¹) ().
    • Elemental Analysis : Confirmation of C, H, N composition (e.g., C₁₅H₂₀N₄O₃ requires C 57.14%, H 5.54%, N 25.62%) ().
    • HPLC : Purity validation (>95%) using reverse-phase columns and UV detection at λ ~290–310 nm ().

Advanced Research Questions

Q. How can the cyclization step be optimized for improved yield?

Key variables include:

  • Catalyst Selection : Phase-transfer catalysts like TEBA enhance reaction rates in two-phase systems ().
  • Solvent Systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while alcoholic KOH solutions facilitate ring closure ().
  • Stoichiometry : Excess dibromoethane (1.5–2.0 equivalents) ensures complete cyclization of intermediates like 59 ().
  • Temperature : Controlled heating (reflux at ~80°C) minimizes side reactions like over-alkylation .

Q. What methodologies assess adenosine receptor binding affinity and selectivity?

  • Radioligand Displacement Assays : Use tritiated agonists (e.g., [³H]CGS 21680 for A₂A receptors) to measure Kᵢ values. For example, the compound exhibits Kᵢ = 0.998 µM for rat A₂A receptors versus weaker A₁ affinity (>10 µM) ( ).
  • Selectivity Profiling : Compare binding across receptor subtypes (A₁, A₂A, A₂B, A₃) using transfected HEK-293 cells or cortical membrane preparations. A₂A selectivity is attributed to steric compatibility with the oxazolo ring’s 3-hexyl substituent .

Q. How can discrepancies in reported receptor affinity data be addressed?

Potential sources of variability include:

  • Species Differences : Rat vs. human A₂A receptors may exhibit divergent ligand-binding pockets.
  • Assay Conditions : Buffer composition (Mg²⁺ concentration), incubation time, and radioligand purity.
  • Compound Purity : Validate via HPLC and NMR to exclude impurities affecting Kᵢ measurements (). Standardized protocols (e.g., IUPHAR guidelines) and inter-lab validation are recommended .

Q. What computational approaches predict structure-activity relationships (SAR) for A₂A receptor selectivity?

  • Molecular Docking : Align the compound with A₂A crystal structures (PDB: 3REY) to identify key interactions (e.g., hydrogen bonds with Asn253, hydrophobic contacts with Phe168).
  • QSAR Models : Correlate substituent bulk (e.g., hexyl chain length) with log(Kᵢ) values. Longer alkyl chains enhance A₂A selectivity by occupying a hydrophobic subpocket .

Q. How can low yields in the alkylation step be troubleshooted?

  • Reagent Excess : Use 5–10 equivalents of alkylating agents (e.g., 1-bromo-3-chloropropane) to drive reactions ().
  • Solvent Optimization : Replace ethanol with DMF to enhance nucleophilicity of intermediates ().
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methoxyethanol) to isolate pure products ().

Methodological Recommendations

  • Synthetic Chemistry : Prioritize phase-transfer catalysis (Route B) for scalability and higher yields .
  • Binding Assays : Use rat A₂A receptors for consistency with published data and validate purity via HPLC before testing .
  • Computational Modeling : Leverage crystal structures of adenosine receptors to guide analog design for improved selectivity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。